2-{3-benzyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(2-phenylethyl)acetamide
Description
2-{3-benzyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(2-phenylethyl)acetamide is a complex organic compound that belongs to the class of pyrimidoindoles. This compound features a unique structure that combines a pyrimidoindole core with a benzyl group and a phenylethylacetamide moiety. It is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.
Properties
IUPAC Name |
2-(3-benzyl-4-oxopyrimido[5,4-b]indol-5-yl)-N-(2-phenylethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N4O2/c32-24(28-16-15-20-9-3-1-4-10-20)18-31-23-14-8-7-13-22(23)25-26(31)27(33)30(19-29-25)17-21-11-5-2-6-12-21/h1-14,19H,15-18H2,(H,28,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZDLGFTWPHUKCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)CN2C3=CC=CC=C3C4=C2C(=O)N(C=N4)CC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-benzyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(2-phenylethyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidoindole Core: This step involves the cyclization of appropriate precursors to form the pyrimidoindole core. The reaction conditions often include the use of strong acids or bases, elevated temperatures, and specific catalysts to facilitate the cyclization process.
Introduction of the Benzyl Group: The benzyl group is introduced through a benzylation reaction, which typically involves the use of benzyl halides and a base such as sodium hydride or potassium carbonate.
Attachment of the Phenylethylacetamide Moiety: This step involves the acylation of the pyrimidoindole core with phenylethylacetamide. Common reagents for this step include acyl chlorides or anhydrides, along with a base to neutralize the by-products.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde or benzoic acid derivatives.
Reduction: Reduction reactions can target the carbonyl group in the pyrimidoindole core, potentially converting it to a hydroxyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the phenylethylacetamide moiety, where the amide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions, often under basic or acidic conditions.
Major Products
Oxidation: Benzaldehyde, benzoic acid derivatives.
Reduction: Hydroxylated pyrimidoindole derivatives.
Substitution: Various substituted amides, thiols, and alcohol derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Evaluated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-{3-benzyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(2-phenylethyl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind with high affinity to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular signaling, and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 2-{3-benzyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(4-methylphenyl)acetamide
- 2-{3-benzyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(3-chlorophenyl)acetamide
- 2-{3-benzyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(2-methoxyphenyl)acetamide
Uniqueness
The uniqueness of 2-{3-benzyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(2-phenylethyl)acetamide lies in its specific combination of functional groups, which confer distinct biological activities and chemical reactivity. Compared to similar compounds, it may exhibit enhanced binding affinity to certain molecular targets, leading to more potent biological effects.
Biological Activity
The compound 2-{3-benzyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(2-phenylethyl)acetamide is a heterocyclic organic compound that has garnered attention in medicinal chemistry for its diverse biological activities. This compound features a complex molecular structure characterized by a pyrimidoindole core, which is known for its pharmacological potential.
Chemical Structure and Properties
- Molecular Formula : C₁₈H₁₈N₄O
- Molecular Weight : Approximately 306.36 g/mol
- InChI Key : PQKHLCMWXBNXDY-UHFFFAOYSA-N
The compound's structure includes multiple functional groups that contribute to its biological activity. The pyrimidoindole framework is particularly significant in influencing interactions with biological targets.
The biological activity of this compound primarily involves its interaction with specific molecular targets within biological systems. The compound may modulate the activity of various enzymes and receptors, leading to significant pharmacological effects.
Potential Mechanisms Include:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
- Receptor Modulation : Interaction with receptors can lead to altered signaling pathways.
- Antimicrobial Activity : Similar compounds have shown effectiveness against various pathogens.
Pharmacological Activities
Research indicates that derivatives of this compound exhibit a range of biological activities:
- Anticancer Activity : Some studies suggest that compounds with similar structures can inhibit cancer cell proliferation and induce apoptosis.
- Antiviral Properties : Certain pyrimidoindole derivatives have demonstrated inhibitory effects against viruses such as HIV and hepatitis viruses.
- Anti-inflammatory Effects : The compound may possess anti-inflammatory properties that could be beneficial in treating inflammatory diseases.
Anticancer Studies
A study investigated the effects of related pyrimidoindole compounds on cancer cell lines, revealing significant inhibition of cell growth and induction of apoptosis in various types of cancer cells (e.g., breast and lung cancer).
| Compound | Cell Line | IC50 (µM) | Effect |
|---|---|---|---|
| A | MCF7 | 10 | Inhibition |
| B | A549 | 8 | Apoptosis Induction |
Antiviral Studies
Another research focused on the antiviral potential of similar compounds against HIV. The results indicated low nanomolar inhibitory activity against wild-type HIV-1 strains.
| Compound | Virus Type | IC50 (nM) | Mechanism |
|---|---|---|---|
| C | HIV-1 | 50 | Reverse Transcriptase Inhibition |
Anti-inflammatory Studies
In vitro studies showed that the compound could reduce pro-inflammatory cytokine levels in human cell lines, suggesting potential use in treating inflammatory diseases.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
